molecular formula C15H19NO2 B14222862 2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide CAS No. 827574-28-7

2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide

Katalognummer: B14222862
CAS-Nummer: 827574-28-7
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: HLDJUPIOZGBFSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetyl group, a dimethylamino group, and a methylphenyl group attached to a butenamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylacetophenone and N,N-dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.

    Product Isolation: The final product is isolated through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques ensures the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-acetylphenyl)methanamine: A related compound with similar structural features.

    4-methylacetophenone: Shares the methylphenyl group but differs in other functional groups.

Uniqueness

2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

827574-28-7

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

2-acetyl-N,N-dimethyl-3-(4-methylphenyl)but-2-enamide

InChI

InChI=1S/C15H19NO2/c1-10-6-8-13(9-7-10)11(2)14(12(3)17)15(18)16(4)5/h6-9H,1-5H3

InChI-Schlüssel

HLDJUPIOZGBFSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=C(C(=O)C)C(=O)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.